![molecular formula C12H13N3O2 B1524135 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine CAS No. 645401-61-2](/img/structure/B1524135.png)
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine
Overview
Description
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that is used for experimental and research purposes . It is known to exist in the form of a crystal .
Synthesis Analysis
The synthesis of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another study reported the synthesis of 4 (3-aminocyclobutyl)pyrimidin-2-amines via acid-catalyzed chemo-selective C-4 substitution of 7H -pyrrolo [2,3- d ]pyrimidine (7‐deazapurine) ring with various amines .Molecular Structure Analysis
The complete crystal structure of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine was established by a single-crystal X-ray diffraction . This structure determination can help understand the detailed three-dimensional arrangement of the compound, which could be useful for designing new derivatives .Scientific Research Applications
Anticancer Activity
Compounds with a pyrimidin-2-amine structure have been shown to exhibit anticancer properties. For example, derivatives of pyrimidin-2-amine have been evaluated for their antiproliferative activity against various cancer cell lines, showing moderate to high effectiveness .
Kinase Inhibition
Pyrimidin-2-amines are also explored as Ser/Thr kinase inhibitors, which play a crucial role in signal transduction pathways related to cancer and other diseases .
Neuroprotective Effects
Some 2-aminopyrimidine pharmacophores have demonstrated potential against neurological disorders such as Parkinson’s disease .
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an enzyme targeted by anticancer and antimicrobial drugs. Pyrimidin-2-amines like Piritrexim have inhibited DHFR and shown good antitumor effects .
Future Directions
Future research could focus on further characterizing the properties and potential applications of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine. For instance, more studies could be conducted to understand its mechanism of action, especially its selectivity towards CLK1 and DYRK1A kinases . Additionally, its potential as an anticancer agent could be explored further .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-3-8(7-11(10)17-2)9-5-6-14-12(13)15-9/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVLEVDUSPLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679608 | |
Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |
CAS RN |
645401-61-2 | |
Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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